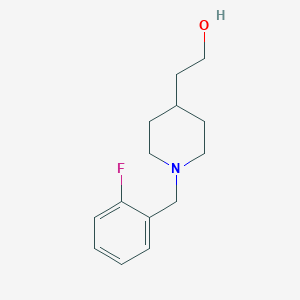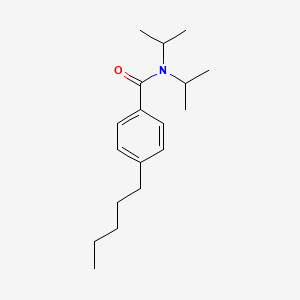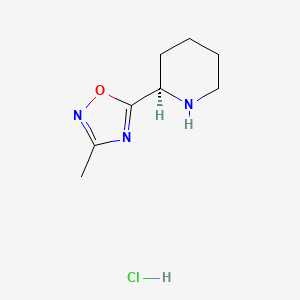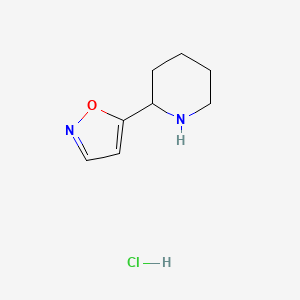
2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol
説明
“2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol” is a chemical compound with the molecular formula C14H20FNO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol” consists of a piperidine ring attached to a fluorobenzyl group and an ethanol group .Physical And Chemical Properties Analysis
The molecular weight of “2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol” is 237.31 g/mol . More detailed physical and chemical properties are not available in the current resources.科学的研究の応用
Synthesis and Characterization
- A study by Govindhan et al. (2017) synthesized a compound similar to 2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol using a click chemistry approach. The compound was characterized using various techniques, and its thermal stability was analyzed. The compound's cytotoxicity was evaluated, indicating its potential for further biological applications.
Radiotracer Development
- Labas et al. (2011) conducted research on PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety. Their study aimed to develop novel specific PET radioligands selectively antagonistic for NR2B subunit-containing NMDA receptors. They concluded that the synthesized radiotracers had poor brain penetration, impacting their suitability for imaging NR2B NMDA receptors (Labas et al., 2011).
Potential in Acetylcholinesterase Studies
- Lee et al. (2000) synthesized and evaluated an analog of donepezil, incorporating a 4-(4-fluorobenzyl)piperidine structure. Despite its potent in vitro biological activity, in vivo studies in mice suggested that it may not be suitable for acetylcholinesterase (AChE) studies due to nonspecific distribution in the brain (Lee et al., 2000).
Molecular Dynamics and Quantum Chemical Studies
- A study by Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron. They performed molecular dynamics simulations and quantum chemical calculations, providing insights into the interaction of these compounds with metal surfaces, which could be relevant for the applications of 2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol (Kaya et al., 2016).
Safety and Hazards
作用機序
Target of Action
Similar compounds have been associated with the treatment of depression and HIV , suggesting potential targets could be neurotransmitter systems or HIV-related proteins.
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of antidepressant molecules and as potential treatments for HIV
Pharmacokinetics
Similar compounds have been synthesized and evaluated for potential treatment of hiv , suggesting that they may have suitable pharmacokinetic properties for drug development.
特性
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c15-14-4-2-1-3-13(14)11-16-8-5-12(6-9-16)7-10-17/h1-4,12,17H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLRQMYPPPYPKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2-Chloro-4-nitrophenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413403.png)

![2-Thia-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1413406.png)
![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride](/img/structure/B1413408.png)



![2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1413413.png)


![8-[(tert-Butoxy)carbonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-2'-carboxylic acid](/img/structure/B1413419.png)
![(1S,2S)-2-[(5-bromopyridin-2-yl)amino]cyclohexan-1-ol](/img/structure/B1413422.png)
